molecular formula C20H21NO4S B2944915 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)naphthalene-1-sulfonamide CAS No. 1797558-08-7

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2944915
CAS No.: 1797558-08-7
M. Wt: 371.45
InChI Key: WYXMVQFORJQAEG-UHFFFAOYSA-N
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Description

“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)naphthalene-1-sulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to two other entities, one of which is typically a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains methoxy groups and an ethyl group attached to the nitrogen of the sulfonamide group.


Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases . The specific reactions that “this compound” would undergo would depend on the conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group might make the compound more polar and therefore more soluble in polar solvents. The naphthalene ring might contribute to the compound’s stability and rigidity .

Scientific Research Applications

Protein Interaction Studies

Research on sulfonamides, such as fluorescent probes like N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, has highlighted their utility in studying protein interactions. For instance, fluorescent probe techniques employing sulfonamides have been used to investigate the binding of compounds to bovine serum albumin, offering a sensitive and rapid method to understand the nature of these interactions. This approach underscores the significance of sulfonamides in biochemical research, particularly in elucidating the hydrophobic nature of binding mechanisms at the molecular level (H. Jun et al., 1971).

Imaging and Diagnostic Applications

Sulfonamide derivatives, including naphthalene-sulfonamides, have been explored for their potential in positron emission tomography (PET) imaging. The synthesis of carbon-11 labeled naphthalene-sulfonamides aimed at imaging human CCR8 demonstrates the adaptability of these compounds in developing new diagnostic tools. This innovation represents a step forward in non-invasive imaging techniques, providing insights into cellular processes and disease diagnostics (Min Wang et al., 2008).

Fuel Cell Technologies

In the realm of material science, sulfonated naphthalene dianhydride-based polyimide copolymers have been investigated for their application in proton-exchange-membrane fuel cells. The properties of these copolymers, including water sorption and proton conductivity, are crucial for their potential use in fuel cell technologies. This research highlights the role of sulfonamide compounds in developing sustainable energy solutions, showcasing their importance beyond biochemical and pharmaceutical applications (B. Einsla et al., 2005).

Fluorescence Diagnostic Tools

Chemically modified dansyl probes, based on sulfonamide structures, have been developed as fluorescent diagnostics for ion and proton detection in both solution and polymers. These probes, demonstrating significant changes in fluorescence intensity upon interaction with ions or acids, offer a versatile tool for studying various biochemical and environmental processes. The adaptability of sulfonamide-based probes in fluorescence diagnostics underscores their utility in analytical chemistry and sensor development (N. O'Connor et al., 2006).

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-24-17-10-5-9-16(13-17)19(25-2)14-21-26(22,23)20-12-6-8-15-7-3-4-11-18(15)20/h3-13,19,21H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXMVQFORJQAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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